4-(4-Fluoro-1H-pyrazol-1-YL)isoxazol-5-amine
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Overview
Description
4-(4-Fluoro-1H-pyrazol-1-YL)isoxazol-5-amine is a heterocyclic compound that features both an isoxazole and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-1H-pyrazol-1-YL)isoxazol-5-amine typically involves the formation of the isoxazole ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a fluorinated hydrazine and a suitable nitrile oxide can yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-1H-pyrazol-1-YL)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the rings.
Substitution: The fluorine atom and other substituents on the rings can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of derivatives with different substituents .
Scientific Research Applications
4-(4-Fluoro-1H-pyrazol-1-YL)isoxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-1H-pyrazol-1-YL)isoxazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
- Hydrazine-coupled pyrazole derivatives
Uniqueness
4-(4-Fluoro-1H-pyrazol-1-YL)isoxazol-5-amine is unique due to its specific combination of the isoxazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H5FN4O |
---|---|
Molecular Weight |
168.13 g/mol |
IUPAC Name |
4-(4-fluoropyrazol-1-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H5FN4O/c7-4-1-9-11(3-4)5-2-10-12-6(5)8/h1-3H,8H2 |
InChI Key |
YCBKZPFCIBXKIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C2=C(ON=C2)N)F |
Origin of Product |
United States |
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